Cas no 863886-04-8 (Methyl 4-amino-3-chloro-5-nitrobenzoate)

Methyl 4-amino-3-chloro-5-nitrobenzoate is a benzoate ester derivative featuring amino, chloro, and nitro functional groups, making it a versatile intermediate in organic synthesis. Its well-defined molecular structure allows for precise reactivity in multi-step transformations, particularly in pharmaceutical and agrochemical applications. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) substituents enhances its utility in electrophilic and nucleophilic reactions. The ester group further facilitates derivatization or hydrolysis as needed. This compound is valued for its stability under standard conditions and consistent purity, ensuring reproducibility in research and industrial processes. Its synthetic flexibility makes it a useful building block for heterocyclic and fine chemical synthesis.
Methyl 4-amino-3-chloro-5-nitrobenzoate structure
863886-04-8 structure
商品名:Methyl 4-amino-3-chloro-5-nitrobenzoate
CAS番号:863886-04-8
MF:C8H7ClN2O4
メガワット:230.605180978775
MDL:MFCD09842615
CID:661794
PubChem ID:28875310

Methyl 4-amino-3-chloro-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-amino-3-chloro-5-nitro-, methyl ester
    • Methyl 4-amino-3-chloro-5-nitrobenzoate
    • methyl 4-amino-5-chloro-3-nitrobenzoate
    • Methyl 4-amino-3-chloro-5-nitrobenzoate (ACI)
    • SCHEMBL1759189
    • ZJFONSIKILEGMQ-UHFFFAOYSA-N
    • DB-221132
    • 863886-04-8
    • AKOS024259016
    • CS-0098708
    • MFCD09842615
    • AS-8198
    • EN300-396579
    • Methyl4-Amino-3-chloro-5-nitrobenzoate
    • DTXSID90651722
    • MDL: MFCD09842615
    • インチ: 1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
    • InChIKey: ZJFONSIKILEGMQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C([N+](=O)[O-])C(N)=C(Cl)C=1)OC

計算された属性

  • せいみつぶんしりょう: 230.00900
  • どういたいしつりょう: 230.0094344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 98.1Ų

じっけんとくせい

  • PSA: 98.14000
  • LogP: 2.72140

Methyl 4-amino-3-chloro-5-nitrobenzoate セキュリティ情報

  • 危険物標識: Xi

Methyl 4-amino-3-chloro-5-nitrobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl 4-amino-3-chloro-5-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB243543-1 g
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8
1g
€121.00 2022-06-02
eNovation Chemicals LLC
D403028-25g
methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 97%
25g
$1600 2024-06-05
Alichem
A019099407-10g
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 95%
10g
$393.12 2023-08-31
Enamine
EN300-396579-1.0g
methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 95%
1g
$0.0 2023-06-07
Enamine
EN300-396579-5.0g
methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 95%
5.0g
$120.0 2023-03-02
Fluorochem
066826-10g
Methyl 4-Amino-3-chloro-5-nitrobenzoate
863886-04-8 97%
10g
£360.00 2022-03-01
Aaron
AR004P11-100mg
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 97%
100mg
$5.00 2025-01-22
Ambeed
A504863-250mg
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 98%
250mg
$7.0 2024-04-17
Ambeed
A504863-1g
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 98%
1g
$9.0 2024-04-17
Ambeed
A504863-5g
Methyl 4-amino-3-chloro-5-nitrobenzoate
863886-04-8 98%
5g
$44.0 2024-04-17

Methyl 4-amino-3-chloro-5-nitrobenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; 16 h, reflux; reflux → rt
2.1 Reagents: Iodine chloride
リファレンス
Synthesis of indoles: efficient functionalization of the 7-position
Charrier, Nicolas; et al, Synthesis, 2006, (20), 3467-3477

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iodine chloride
リファレンス
Synthesis of indoles: efficient functionalization of the 7-position
Charrier, Nicolas; et al, Synthesis, 2006, (20), 3467-3477

Methyl 4-amino-3-chloro-5-nitrobenzoate Raw materials

Methyl 4-amino-3-chloro-5-nitrobenzoate Preparation Products

Methyl 4-amino-3-chloro-5-nitrobenzoate 関連文献

Methyl 4-amino-3-chloro-5-nitrobenzoateに関する追加情報

Methyl 4-amino-3-chloro-5-nitrobenzoate (CAS No. 863886-04-8): A Comprehensive Overview

Methyl 4-amino-3-chloro-5-nitrobenzoate, identified by its chemical abstracts service number CAS No. 863886-04-8, is a significant compound in the field of pharmaceutical and chemical research. This compound, with the molecular formula C₈H₅ClN₃O₄, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural features of Methyl 4-amino-3-chloro-5-nitrobenzoate, including its amino, chloro, and nitro substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate molecule exhibits a unique set of chemical properties that make it useful in multiple research domains. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, allowing for diverse functionalization strategies. This characteristic is particularly beneficial in medicinal chemistry, where such compounds are often employed as building blocks for more complex drug molecules.

Recent advancements in the field of computational chemistry have highlighted the importance of< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate in virtual screening and drug design. Its structural motifs are frequently found in known pharmacophores, making it a promising candidate for further exploration. Researchers have utilized molecular modeling techniques to predict the binding interactions of this compound with various biological targets, including enzymes and receptors. These studies have provided valuable insights into its potential therapeutic applications.

In the realm of synthetic organic chemistry, Methyl 4-amino-3-chloro-5-nitrobenzoate serves as a versatile intermediate. Its nitro and chloro groups can be selectively reduced or displaced, enabling the construction of diverse molecular frameworks. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex scaffolds essential for drug discovery.

One of the most intriguing aspects of Methyl 4-amino-3-chloro-5-nitrobenzoate is its role in the development of novel antimicrobial agents. The nitro group, while traditionally associated with oxidizing properties, can also contribute to the antimicrobial activity when incorporated into specific molecular architectures. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains. This has spurred further investigation into optimizing its structure for enhanced efficacy and reduced toxicity.

The< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate compound's significance extends beyond antimicrobial applications. It has also been explored as a precursor in the synthesis of advanced materials and functional dyes. The nitro group's ability to absorb light at specific wavelengths makes it valuable in photochemical applications. Researchers have leveraged this property to develop novel dyes with applications in optoelectronics and sensors.

The synthesis of< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of benzoic acid derivatives followed by chlorination and esterification steps. These transformations showcase the compound's versatility as a synthetic intermediate. The efficiency and scalability of these synthetic routes have made< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate a preferred choice for many research laboratories.

The< strong>CAS No. 863886-04-8 identifier ensures that researchers can reliably source this compound from reputable suppliers while maintaining consistency across different batches. This standardization is crucial for reproducibility in scientific research and industrial applications. The availability of high-purity samples under this CAS number has facilitated numerous studies aimed at elucidating the compound's properties and potential applications.

In conclusion, Methyl 4-amino-3-chloro-5-nitrobenzoate is a multifaceted compound with significant implications in pharmaceutical research, synthetic chemistry, and material science. Its unique structural features and reactivity make it a valuable tool for developing new drugs, materials, and dyes. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.

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